4-(Allylamino)benzoic acid is an organic compound with the molecular formula . It consists of a benzoic acid moiety with an allylamino group attached at the para position. This compound is significant in organic chemistry due to its potential applications in medicinal chemistry, particularly as a building block for various pharmaceuticals and biologically active molecules.
4-(Allylamino)benzoic acid is classified as an aromatic carboxylic acid and an amino acid derivative. It can be sourced from chemical suppliers and is often utilized in research laboratories for various synthetic applications. The compound is indexed under the Chemical Abstracts Service number 53624-18-3 and is listed in databases such as PubChem, where it is documented for its structural and chemical properties .
The synthesis of 4-(Allylamino)benzoic acid can be accomplished through several methods, with one of the most common being the reaction of methyl 4-aminobenzoate with allyl bromide in the presence of a base such as potassium carbonate. This reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.
This method can be optimized for yield and purity through recrystallization and purification techniques such as chromatography .
The molecular structure of 4-(Allylamino)benzoic acid features a benzene ring bonded to a carboxylic acid group and an allylamino group. The structural formula can be represented as follows:
4-(Allylamino)benzoic acid can participate in various chemical reactions:
These reactions highlight the versatility of 4-(Allylamino)benzoic acid as a synthetic intermediate .
Environmental factors such as pH and temperature may influence its stability and efficacy .
Data regarding solubility indicates that it has limited water solubility but dissolves well in organic solvents .
4-(Allylamino)benzoic acid has notable applications across several fields:
Microorganisms utilize specialized enzymatic cascades to synthesize benzoic acid derivatives from aromatic amino acids. Escherichia coli engineered with a coenzyme-A-free multi-enzyme pathway efficiently converts L-tyrosine to 4-hydroxybenzoic acid (4HBA), achieving 128 ± 1 mM yield (17.7 ± 0.1 g/L) from 150 mM L-tyrosine within 96 hours. This pathway employs five heterologous enzymes:
The same system synthesizes benzoic acid from L-phenylalanine with ~90% conversion, demonstrating microbial versatility in generating aromatic acid scaffolds. 4-(Allylamino)benzoic acid—a derivative featuring an allylamine substitution—likely arises through analogous N-allylation of 4-aminobenzoic acid (pABA) or enzymatic amination of 4-hydroxybenzoic acid. The high efficiency of these cascades (>85% conversion) highlights their potential for sustainable production of aromatic compounds from renewable feedstocks [2].
Table 1: Key Enzymes in Microbial Benzoic Acid Derivative Synthesis
Enzyme | Source Organism | Function |
---|---|---|
L-Amino acid deaminase | Proteus mirabilis | Deaminates L-tyrosine to unsaturated acid |
Hydroxymandelate synthase | Amycolatopsis orientalis | Hydroxylates substrate |
(S)-Mandelate dehydrogenase | Pseudomonas putida | Oxidizes mandelate to benzoylformate |
Benzoylformate decarboxylase | Pseudomonas putida | Decarboxylates benzoylformate to benzaldehyde |
Aldehyde dehydrogenase | Saccharomyces cerevisiae | Oxidizes benzaldehyde to benzoic acid |
Archaea exhibit distinct chorismate pathway adaptations compared to bacteria and eukaryotes. Chorismate—the shikimate pathway end-product—serves as the central precursor for aromatic compounds, including 4-aminobenzoic acid (pABA), a direct biosynthetic relative of 4-(allylamino)benzoic acid. While bacterial pABA synthesis involves aminodeoxychorismate synthase (ADCS) and aminodeoxychorismate lyase (ADCL), archaeal species show genomic reductions in shikimate pathway enzymes, suggesting alternative route [7] [9].
Notably, some archaea bypass classical aro gene clusters, employing:
These adaptations imply that 4-(allylamino)benzoic acid synthesis in archaea could involve novel allylation mechanisms acting on chorismate-derived pABA, though direct evidence remains limited. The absence of canonical aroE (shikimate dehydrogenase) in certain archaeal lineages further underscores metabolic divergence [7].
Table 2: Chorismate Utilization in Archaea vs. Bacteria
Pathway Feature | Archaeal Adaptations | Bacterial Model |
---|---|---|
pABA Synthesis | Potential horizontal gene transfer | Dedicated pabA/pabB operon |
DHQD Thermostability | Enhanced helical bundle structures | Standard flavodoxin fold |
Shikimate Dehydrogenase | Frequently absent | Encoded by aroE |
Chorismate Mutase | Fused domains | Monomeric or allosteric forms |
3-Dehydroquinic acid (DHQ, CHEBI:17947) is the first carbocyclic intermediate in the shikimate pathway, formed from 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) via DHQ synthase [3] [10]. In bacteria like Corynebacterium glutamicum, DHQ is dehydrated to 3-dehydroshikimate (DHS) by type II dehydroquinate dehydratase (DHQD), a homododecameric enzyme with a flavodoxin-like fold [6].
DHQ’s reactivity enables bypass routes relevant to benzoic acid derivatives:
Although no direct link to 4-(allylamino)benzoic acid is established, DHQ’s position as a metabolic node makes it plausible for engineered pathways to divert DHQ toward allylated aromatics via heterologous enzymes like aminotransferases or allyltransferases.
4-Aminobenzoic acid (pABA) is the universal precursor of folate cofactors. Its synthesis from chorismate represents an evolutionarily conserved branch point in aromatic metabolism. Bacteria, plants, and microbes synthesize pABA via:
In plants, pABA is primarily conjugated as a glucoside ester or incorporated into folate polyglutamates (vitamin B9). Cereals like oats concentrate folates (0.52 ppm in oat bran) in aleurone layers, with pABA serving as the p-aminobenzoyl moiety [9]. The allylamino derivative 4-(allylamino)benzoic acid could arise through:
Evolutionary pressures have shaped tissue-specific localization (e.g., protein bodies in cereal aleurone) and conjugation mechanisms (e.g., O-glucosylation) to stabilize reactive arylamines like pABA and its derivatives. This compartmentalization likely extends to allylamino analogs, minimizing toxicity while enabling storage [7] [9].
Table 3: Evolutionary Conservation of pABA-Dependent Pathways
Organism | pABA Synthesis Genes | Folate Conjugation | Tissue Localization |
---|---|---|---|
Bacteria | pabA/pabB operon | Monoglutamate | Cytosolic |
Plants | Plastid-targeted ADCS | Poly-γ-glutamyl chains | Aleurone, chloroplasts |
Archaea | Reduced pab genes | Unknown | Cytosolic |
Fungi | Mitochondrial ADCL | Polyglutamates | Mitochondrial |
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